molecular formula C9H12N2O B13898018 (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13898018
M. Wt: 164.20 g/mol
InChI Key: DQVJCDONHAWZSR-MUWHJKNJSA-N
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Description

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes a cyclopropyl group, a methyl group, and a nitrile group attached to a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropyl carbenes.

    Addition of the Nitrile Group: The nitrile group can be added through a nucleophilic substitution reaction, using reagents such as cyanogen bromide or sodium cyanide.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Cyanogen bromide, sodium cyanide, diazomethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Hydroxy-4-phenyl-2-azetidinone: A compound with a similar pyrrolidine ring structure but different substituents.

    (3R,4S)-4-Methyl-3-hexanol: Another chiral compound with a cyclopropyl group, used as a pheromone in ants.

    (3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: A compound with similar stereochemistry but different functional groups.

Uniqueness

(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3R,4S)-3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m1/s1

InChI Key

DQVJCDONHAWZSR-MUWHJKNJSA-N

Isomeric SMILES

C[C@@H]1CNC(=O)[C@]1(C#N)C2CC2

Canonical SMILES

CC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

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